molecular formula C10H9Cl3N2O3 B14395709 2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate CAS No. 87343-83-7

2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate

Cat. No.: B14395709
CAS No.: 87343-83-7
M. Wt: 311.5 g/mol
InChI Key: BVNKDRQAMZXLJT-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a trichloroethyl group attached to a phenylcarbamoyl carbamate moiety. This compound is often used in organic synthesis and has significant relevance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate typically involves the reaction of 2,2,2-trichloroethyl chloroformate with phenylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate involves its interaction with specific molecular targets. The trichloroethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with proteins, enzymes, or other biomolecules, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloroethyl carbamate
  • 2,2,2-Trichloroethyl chloroformate
  • 2,2,2-Trichloroethyl N-(2-chlorophenyl)carbamate

Uniqueness

2,2,2-Trichloroethyl (phenylcarbamoyl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced selectivity in chemical reactions and greater versatility in synthetic applications .

Properties

CAS No.

87343-83-7

Molecular Formula

C10H9Cl3N2O3

Molecular Weight

311.5 g/mol

IUPAC Name

2,2,2-trichloroethyl N-(phenylcarbamoyl)carbamate

InChI

InChI=1S/C10H9Cl3N2O3/c11-10(12,13)6-18-9(17)15-8(16)14-7-4-2-1-3-5-7/h1-5H,6H2,(H2,14,15,16,17)

InChI Key

BVNKDRQAMZXLJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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